

The OF-1 Mouse Model: An In-Depth Technical Guide

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Compound of Interest

Compound Name: OF-1

Cat. No.: B1193737

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An Overview for Researchers, Scientists, and Drug Development Professionals

The **OF-1** mouse is an outbred stock animal model widely utilized in biomedical research, particularly in the fields of toxicology, pharmacology, teratology, and physiology. Its robust nature, rapid growth rate, and good breeding performance make it a versatile and economical choice for a variety of preclinical studies. This technical guide provides a comprehensive overview of the **OF-1** mouse model, including its origin, characteristics, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Origin and Characteristics of the OF-1 Mouse

The **OF-1** mouse is an albino, outbred stock with a history tracing back to 1935. Carworth Farms initiated the breeding of a vigorous and productive mouse line, which was named CF1 (Carworth Farm 1), from progenitors acquired from a colony in Missouri. In 1967, this strain was introduced to Charles River Laboratories in France and was subsequently renamed OF1 (Oncins France 1).^{[1][2][3]}

To maintain genetic diversity and uniformity, a systematic rotation of breeders is employed in the primary colony.^[1] This outbred nature results in a high degree of heterozygosity, which can be advantageous in toxicological studies as it may better reflect the genetic variability of the human population.

General Characteristics:

Characteristic	Description
Coat Color	Albino[1][2][3]
Type	Outbred[2]
Behavior	Males can exhibit aggression starting from 6 weeks of age, which may increase with age.[1]
Breeding	Known for good breeding performance.[1][2]
Growth	Exhibits a rapid growth rate.[1][2]

Applications in Biomedical Research

The **OF-1** mouse is a general-purpose model with broad applications in several research areas.

Toxicology

The **OF-1** mouse is a frequently used model in toxicology for assessing the safety of new chemical entities and pharmaceuticals. Its outbred genetics can provide a more generalized response to toxic insults, which can be valuable for predicting potential effects in a heterogeneous human population.

Quantitative Toxicology Data:

The following table presents examples of acute toxicity data obtained from studies that may utilize mouse models like the **OF-1**. It is important to note that these values are highly dependent on the specific substance, route of administration, and experimental conditions.

Compound	Route of Administration	LD50 (Median Lethal Dose)	Species (if specified)
Sarin	Subcutaneous	172 µg/kg	Mouse[4]
Substance from BASF SDS	Inhalation (4h)	1,189 mg/m ³	Mouse[5]
FRD-902	Oral Gavage	> 550 mg/kg and < 1750 mg/kg	Female Mouse[3]
Inauhzin-C	Intraperitoneal	200 mg/kg (female), 250 mg/kg (male)	CD-1 Mouse[6]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a common method for determining the acute oral toxicity of a substance.

- Animal Selection: Use healthy, young adult female mice (e.g., **OF-1** or CD-1 strain).
- Housing and Acclimatization: House the animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimatization period of at least 5 days.
- Fasting: Fast the mice for approximately 3-4 hours before dosing.
- Dosing:
 - Administer a single dose of the test substance by oral gavage.
 - Calculate the dose volume based on the fasted body weight of each animal. A common volume is 10 mL/kg.
 - Start with a dose expected to produce some signs of toxicity.
- Observation:
 - Observe the animals for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

- Record body weights prior to dosing and at least weekly thereafter.
- Dose Adjustment (Up-and-Down Method):
 - If an animal survives, the next animal is dosed at a higher fixed increment.
 - If an animal dies, the next animal is dosed at a lower fixed increment.
 - This process is continued until the stopping criteria are met, typically after a specified number of dose reversals.
- Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ or tissue abnormalities.

Pharmacology

In pharmacology, the **OF-1** mouse is utilized for a variety of studies, including dose-response analysis, efficacy testing, and behavioral pharmacology.

Experimental Protocol: Behavioral Phenotyping in Pharmacological Research

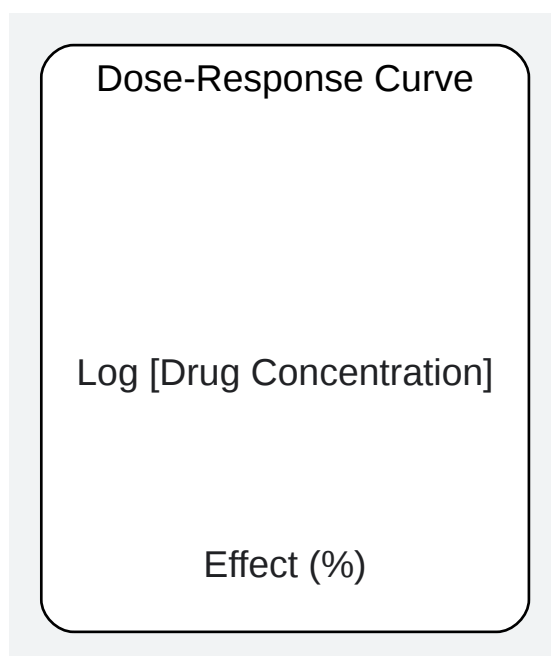
A tiered approach is often used to assess the behavioral effects of a compound.^{[7][8]}

- Tier 1: General Health and Neurological Screening:
 - Observe the mice for any changes in appearance (e.g., fur, posture), behavior (e.g., stereotypy, aggression), and basic reflexes.
 - Conduct simple sensory and motor function tests (e.g., wire hang test, pole test).
- Tier 2: Specific Behavioral Domains:
 - Locomotor Activity: Use an open field test to assess spontaneous activity, exploration, and anxiety-like behavior.
 - Motor Coordination: Employ a rotarod test to evaluate motor coordination and balance.
 - Learning and Memory: Utilize tasks such as the Morris water maze or contextual fear conditioning.

- Anxiety-like Behavior: The elevated plus maze is a standard test for assessing anxiety.
- Depressant-like Behavior: The forced swim test or tail suspension test can be used to screen for antidepressant-like effects.
- Data Analysis: Analyze the data to determine the dose-response relationship for the observed behavioral effects.

Visualizing a Dose-Response Relationship:

The following diagram illustrates the concept of a dose-response curve, a fundamental tool in pharmacology for characterizing the effect of a drug.



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Caption: A typical sigmoidal dose-response curve.

Reproductive and Developmental Toxicology (Teratology)

The **OF-1** mouse is also a valuable model for studying the potential effects of substances on reproduction and development.[9] Its short gestation period and large litter size are advantageous for these types of studies.

Quantitative Reproductive and Developmental Toxicity Data:

The following table provides an example of data that might be collected in a reproductive toxicity study.

Treatment Group	Number of Litters per Fertile Pair	Live Pups per Litter	Live Pup Weight (g)	Fetal Malformations
Control	10.2 ± 1.5	11.5 ± 2.1	1.5 ± 0.2	0%
Low Dose	9.8 ± 1.8	11.2 ± 2.3	1.4 ± 0.3	2%
Mid Dose	9.5 ± 2.0	10.8 ± 2.5	1.3 ± 0.2	5%
High Dose	8.1 ± 2.2	9.2 ± 2.8	1.1 ± 0.4	15%

Note: Data are hypothetical and for illustrative purposes. * indicates a statistically significant difference from the control group.

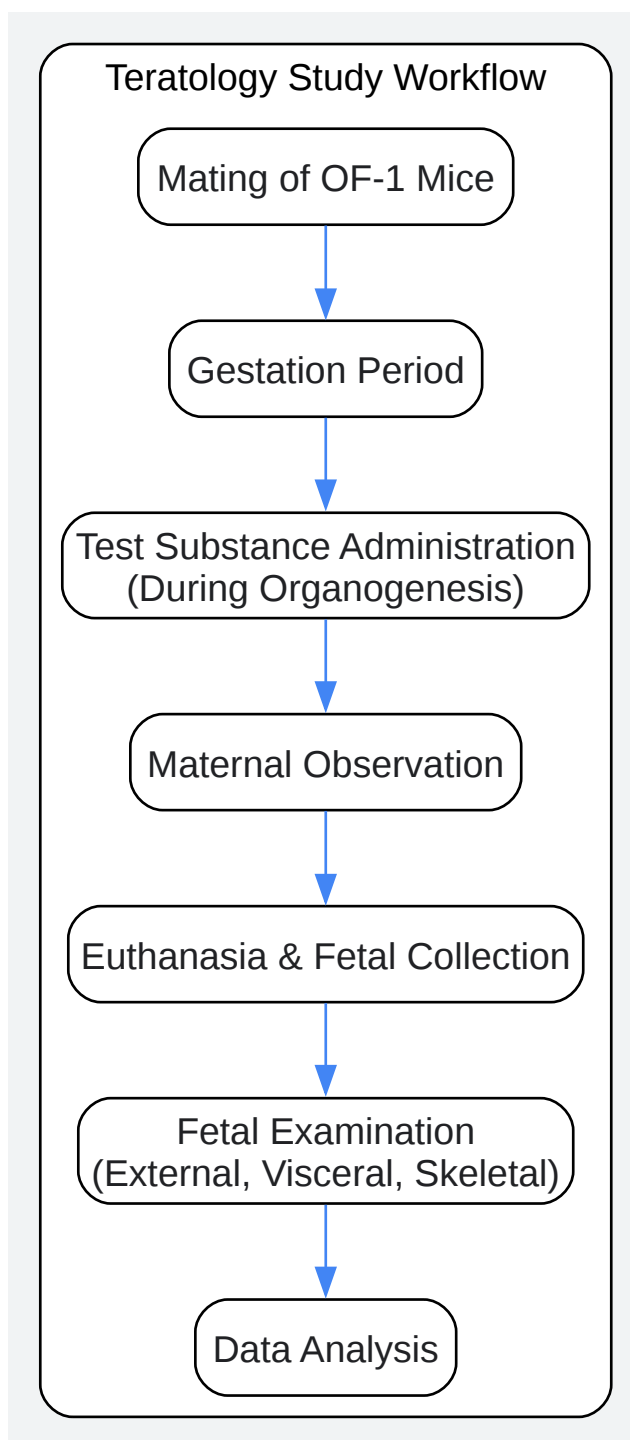
Experimental Protocol: Developmental Toxicity Study

This protocol outlines the general steps for assessing the potential of a substance to cause developmental toxicity.

- **Animal Mating:** Mate virgin female **OF-1** mice with males. The day a vaginal plug is observed is designated as gestation day (GD) 0.
- **Dosing:**

- Administer the test substance to pregnant females, typically during the period of major organogenesis (e.g., GD 6-15 in mice).
- Include a control group receiving the vehicle only and at least three dose groups.
- Maternal Observations:
 - Monitor the dams daily for clinical signs of toxicity.
 - Record maternal body weight at regular intervals throughout gestation.
- Fetal Examination:
 - On a day just prior to parturition (e.g., GD 18), euthanize the dams.
 - Examine the uterine contents, counting the number of implantations, resorptions, and live and dead fetuses.
 - Weigh and sex the individual fetuses.
 - Perform external, visceral, and skeletal examinations of the fetuses to identify any malformations.
- Data Analysis: Analyze the data for statistically significant differences between the treated and control groups in maternal and fetal endpoints.

Experimental Workflow for a Teratology Study:



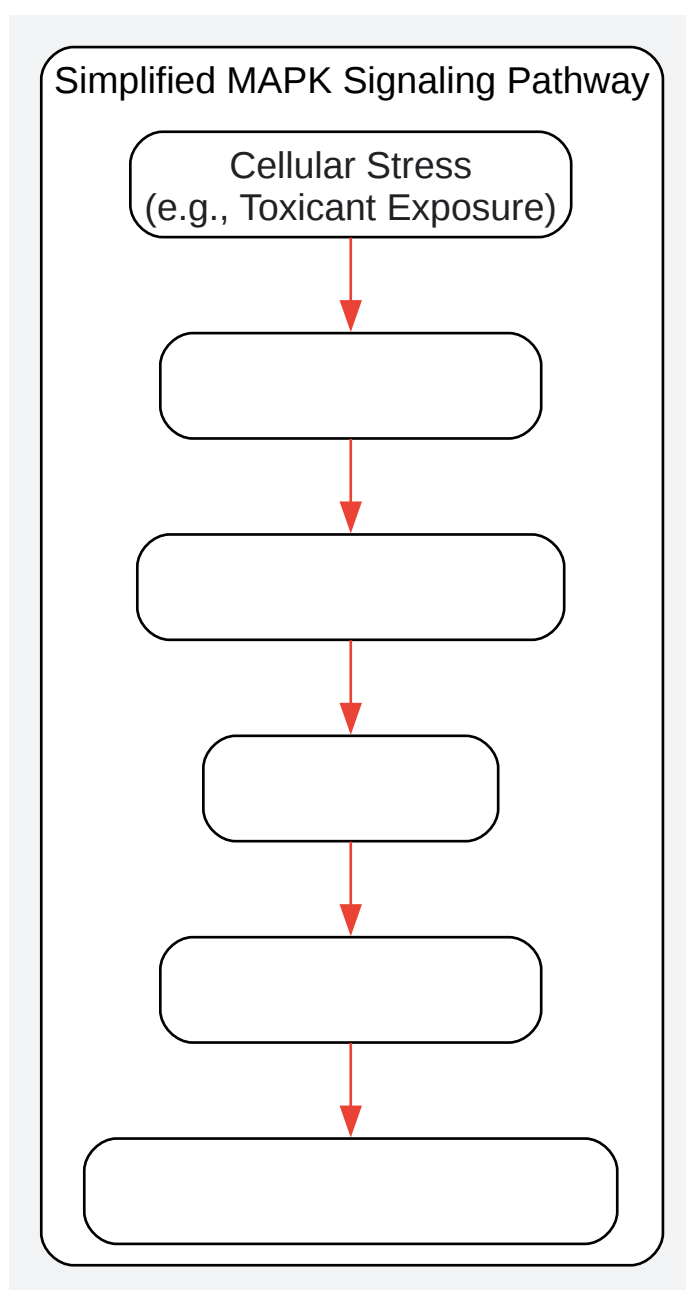
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Caption: A simplified workflow for a typical teratology study.

Signaling Pathways in Toxicology

Toxicological studies often investigate the molecular mechanisms by which a substance exerts its effects. One common pathway implicated in cellular stress and toxicity is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK Signaling Pathway Diagram:



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Caption: A simplified representation of the MAPK signaling cascade.

Conclusion

The **OF-1** mouse model remains a cornerstone of preclinical research due to its versatility, robustness, and cost-effectiveness. Its outbred nature provides a valuable tool for general screening in toxicology, pharmacology, and developmental and reproductive toxicology. Researchers and drug development professionals can leverage the extensive historical data and established protocols associated with this model to design and execute robust studies that contribute to the safety and efficacy assessment of new therapeutic agents and chemicals. As with any animal model, careful consideration of its specific characteristics and limitations is essential for the appropriate design and interpretation of experimental results.

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